Benzanilide, 5-chloro-2-(methylamino)-
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Overview
Description
Benzanilide, 5-chloro-2-(methylamino)- is a chemical compound with the molecular formula C14H12ClNO It is a derivative of benzanilide, characterized by the presence of a chlorine atom at the 5-position and a methylamino group at the 2-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzanilide, 5-chloro-2-(methylamino)- typically involves the reaction of 5-chloro-2-nitrobenzoic acid with methylamine. The nitro group is first reduced to an amino group, followed by acylation to form the desired benzanilide derivative. The reaction conditions often include the use of reducing agents such as iron powder or catalytic hydrogenation, and acylation agents like acetic anhydride .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. For instance, the regioselective C(sp2)–H hydroxylation strategy using Ru(II) and Pd(II) catalysts has been explored for the synthesis of bioactive benzanilides .
Chemical Reactions Analysis
Types of Reactions: Benzanilide, 5-chloro-2-(methylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
Benzanilide, 5-chloro-2-(methylamino)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzanilide, 5-chloro-2-(methylamino)- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 2-Amino-5-chlorobenzophenone
- 2-Methylamino-5-chlorobenzophenone
- Diazepam
Comparison: Benzanilide, 5-chloro-2-(methylamino)- is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications. For example, its methylamino group can enhance its solubility and interaction with biological targets compared to other benzanilide derivatives .
Properties
CAS No. |
1908-40-3 |
---|---|
Molecular Formula |
C14H13ClN2O |
Molecular Weight |
260.72 g/mol |
IUPAC Name |
5-chloro-2-(methylamino)-N-phenylbenzamide |
InChI |
InChI=1S/C14H13ClN2O/c1-16-13-8-7-10(15)9-12(13)14(18)17-11-5-3-2-4-6-11/h2-9,16H,1H3,(H,17,18) |
InChI Key |
XHFLVBLUVBWYQA-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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